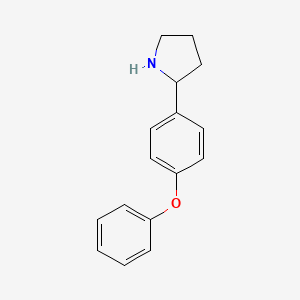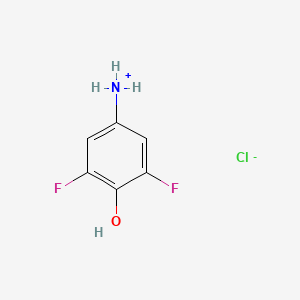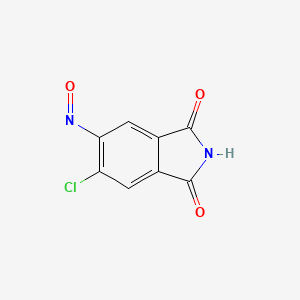![molecular formula C6H4BrN3O B7853502 5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This reaction proceeds through a Cu-catalyzed cyclization to form the desired pyrrolopyrimidine core .
Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under microwave irradiation can lead to the formation of pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts, microwave irradiation, and various nucleophiles such as amines and thiols . Reaction conditions typically involve heating under reflux or microwave irradiation to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrrolopyrimidine derivatives, while cyclization reactions can lead to the formation of more complex fused ring systems .
Scientific Research Applications
5-Bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a purine nucleoside phosphorylase (PNP) inhibitor, which could be useful in the treatment of autoimmune diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical and pharmaceutical applications.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying enzyme function and regulation in biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as purine nucleoside phosphorylase (PNP). By inhibiting PNP, the compound can modulate the immune response, making it a potential immunosuppressive agent . The inhibition of PNP disrupts the purine salvage pathway, leading to the accumulation of toxic metabolites in T-cells, which selectively affects their proliferation and function .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: This compound has a phenyl group instead of a bromine atom at the 5-position and exhibits different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar fused ring system but differs in the position and nature of substituents, leading to distinct chemical and biological properties.
Uniqueness
5-Bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the bromine atom at the 5-position, which imparts specific reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAXRSIRZNYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=NC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)NC=NC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7853442.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B7853488.png)







![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
